N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide” likely involves multiple steps, including the formation of the quinazolinone core, the attachment of the nitrophenylmethyl group, and the final coupling with the butanamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potentially altering the methoxy groups or the nitrophenyl moiety.
Reduction: Possibly targeting the nitro group to form an amine.
Substitution: Reactions involving the aromatic rings or the amide linkage.
Common Reagents and Conditions
Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions (e.g., sodium methoxide).
Major Products
The major products would depend on the specific reactions but could include derivatives with modified functional groups, such as amines, hydroxyl groups, or substituted aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might interact with enzymes or receptors, making it a candidate for drug development or biochemical studies.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a particular enzyme, it might inhibit or activate the enzyme’s activity through binding to its active site or allosteric sites. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other quinazolinone derivatives, nitrophenyl-containing compounds, or amide-linked molecules.
Uniqueness
The uniqueness of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide” could lie in its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C29H30N4O7 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H30N4O7/c1-39-25-14-11-20(18-26(25)40-2)15-16-30-27(34)8-5-17-31-28(35)23-6-3-4-7-24(23)32(29(31)36)19-21-9-12-22(13-10-21)33(37)38/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,30,34) |
InChI Key |
NLIBBUUNUYDFMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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